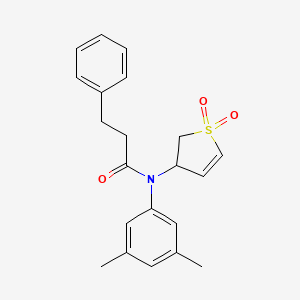

![molecular formula C19H23BN2O5 B2693959 3-[3-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione CAS No. 2291363-98-7](/img/structure/B2693959.png)

3-[3-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

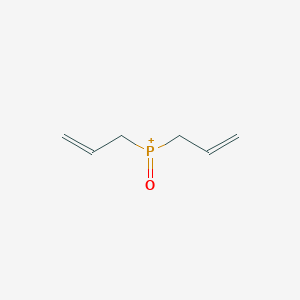

The compound is a complex organic molecule that contains a piperidine dione group, an isoindole group, and a tetramethylborolane group . These groups are common in many organic compounds and have various properties and uses.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The tetramethylborolane group would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the tetramethylborolane group can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature . Its solubility would depend on the specific arrangement of its functional groups, but many similar compounds are not soluble in water .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Properties

Compounds related to 3-[3-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione have been studied for their antimycobacterial properties. For instance, a compound structurally similar was found to be highly effective against Mycobacterium tuberculosis, including multidrug-resistant strains. It demonstrated significant in vitro and in vivo activity, suggesting potential as a promising antimycobacterial agent (Kumar et al., 2008).

Photoluminescence in Coordination Polymers

Research on coordination polymers involving similar compounds has revealed interesting photoluminescence properties. These compounds, when used in coordination polymers, exhibited strong blue fluorescence under UV light, suggesting potential applications in materials science and photonics (Yu et al., 2006).

Serotonin Antagonist Activity

Derivatives of this compound class have shown promise as serotonin antagonists. They were synthesized and tested for their activity against 5-HT2 and alpha 1 receptors, indicating potential therapeutic applications in the treatment of various neurological and psychiatric disorders (Watanabe et al., 1992).

Chemoselective Synthesis in Organic Chemistry

These compounds play a crucial role in chemoselective synthesis, aiding in the production of nitrogen-containing heterocycles. This is crucial for developing pharmaceuticals and other organic compounds with specific functional properties (Mukherjee & Liu, 2011).

Anticonvulsant Activity

Some derivatives of this chemical structure have been synthesized and evaluated for their anticonvulsant activity. These studies contribute to the development of new treatments for epilepsy and related neurological conditions (Obniska et al., 2015).

Anti-Tumor Properties

Certain compounds in this category have shown anti-tumor activities, particularly against human tumor cell lines including leukemia, melanoma, and several other cancer types. This highlights their potential in cancer therapy (Girgis, 2009).

Psychotropic Compound Modeling

These compounds have also been used in pharmacological studies to model the action of psychotropic compounds. This research contributes to understanding the behavior and action mechanisms of psychotropic drugs (Zhdanov et al., 1979).

Wirkmechanismus

The compound contains a piperidine moiety, which is a common structure in many pharmaceuticals and natural products due to its ability to readily form stable heterocyclic compounds. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting on the central nervous system .

The compound also contains a dioxaborolane group. Compounds with this group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can act as boron sources in these reactions, forming carbon-carbon bonds with various organic substrates .

The isoindolinone moiety in the compound is a type of lactam (a cyclic amide). Lactams are prevalent in many biologically active compounds and pharmaceuticals. They can interact with biological targets through hydrogen bonding and dipole-dipole interactions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[3-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)12-5-6-13-11(9-12)10-22(17(13)25)14-7-8-15(23)21-16(14)24/h5-6,9,14H,7-8,10H2,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGQFSHEMOILQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

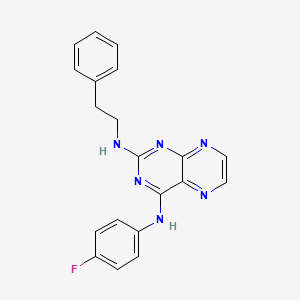

![2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2693879.png)

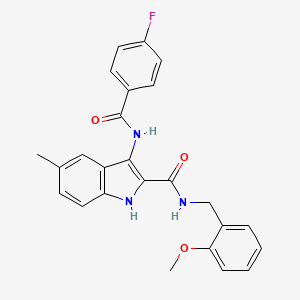

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2693881.png)

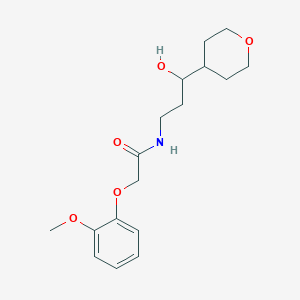

![2-[(2-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2693886.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide](/img/structure/B2693895.png)

![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2693897.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2693899.png)